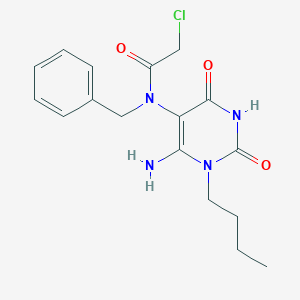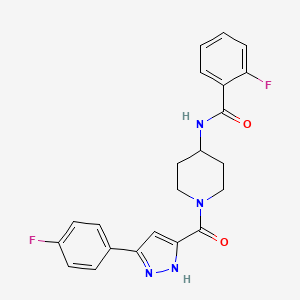
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H20F2N4O2 and its molecular weight is 410.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic synthesis. This includes the formation of intermediate compounds, coupling reactions, and specific fluorination steps. The reaction conditions often involve:
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, tetrabutylammonium fluoride.
Temperatures: Ranging from -10°C to 80°C, depending on the reaction step.
Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. This approach minimizes the reaction time and controls the reaction environment more precisely, ensuring consistent product quality. Catalysts like palladium or other transition metals might be employed to facilitate specific reaction steps.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring or the pyrazole moiety, forming various oxidized intermediates.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atoms and benzamide can participate in electrophilic aromatic substitution, nucleophilic substitution, or Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminium hydride, typically in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride, under mild heating.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Alcoholic derivatives of the carbonyl groups.
Substitution: Halogen-substituted benzamide derivatives.
Scientific Research Applications: 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is employed in various fields:
Biology: Its molecular structure is investigated for interactions with biomolecules, aiding in the design of biochemical assays and probes.
Medicine: Potential therapeutic uses in pharmaceuticals, targeting specific receptors or enzymes. The presence of fluorine atoms enhances its metabolic stability and bioavailability.
Industry: Applications in the development of specialty chemicals and agrochemicals.
作用机制
Effects and Targets:
The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels. This can modulate biological pathways, potentially leading to therapeutic effects.
Inhibitory effects on particular enzymes can be crucial in understanding disease mechanisms and developing new treatments.
Molecular Pathways:
It can be involved in signaling pathways, altering the activity of proteins and transcription factors. This modulation may result in changes in cellular functions and processes.
相似化合物的比较
2-chloro-N-(1-(3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide: Similar in structure but with chlorine instead of fluorine, which affects its chemical reactivity and biological activity.
2-bromo-N-(1-(3-(4-bromophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide:
Conclusion
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide stands out due to its unique structure and versatile applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactivity, and interaction with molecular targets highlight its importance in scientific research and potential therapeutic developments.
属性
IUPAC Name |
2-fluoro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c23-15-7-5-14(6-8-15)19-13-20(27-26-19)22(30)28-11-9-16(10-12-28)25-21(29)17-3-1-2-4-18(17)24/h1-8,13,16H,9-12H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWKXWLDWVRLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
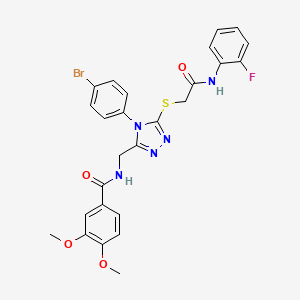
![N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2426559.png)
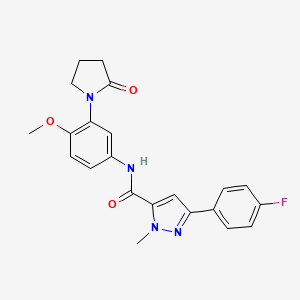
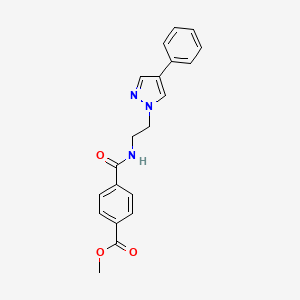
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2426564.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B2426566.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid](/img/structure/B2426569.png)
![5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2426570.png)


![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2426576.png)
![2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2426577.png)
